molecular formula C13H18N2 B12821922 (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole

(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B12821922
M. Wt: 202.30 g/mol
InChI Key: LODPYENASSOOBD-STQMWFEESA-N
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Description

(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is a complex organic compound belonging to the class of bicyclic heterocycles. This compound features a unique structure with a fused pyrrole and pyrrolidine ring system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a benzylic amine and a suitable diene in the presence of a catalyst to facilitate the cyclization reaction. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is unique due to its specific stereochemistry and the presence of a benzylic group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(3aS,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13-/m0/s1

InChI Key

LODPYENASSOOBD-STQMWFEESA-N

Isomeric SMILES

C1CN([C@@H]2[C@@H]1CNC2)CC3=CC=CC=C3

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3

Origin of Product

United States

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